molecular formula C14H18N2O3S B2796518 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide CAS No. 1281694-10-7

1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide

Cat. No.: B2796518
CAS No.: 1281694-10-7
M. Wt: 294.37
InChI Key: ZMGSYOHVJSNXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide is the capsid of the Hepatitis B Virus (HBV) . The capsid, a key element during HBV replication, is considered a promising target for the treatment of chronic hepatitis B .

Mode of Action

This compound, as a novel capsid assembly modulator, interacts with the HBV capsid and inhibits its formation . This interaction leads to a reduction in the amount of secreted HBV DNA .

Biochemical Pathways

The compound affects the HBV replication pathway. By inhibiting the formation of the HBV capsid, it disrupts the synthesis of covalently closed circular DNA (cccDNA), e antigen (HBeAg), and viral pregenomic RNA (pgRNA) . These changes in the biochemical pathway lead to a decrease in HBV DNA levels, thereby restraining HBV replication .

Pharmacokinetics

The compound exhibits high antiviral activity without causing cytotoxicity , suggesting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of the compound’s action include the dose-dependent inhibition of HBV capsid formation, cccDNA synthesis, HBeAg production, and pgRNA and HBV DNA levels . These effects result in potent inhibition of HBV replication .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not detailed in the available literature, it’s important to note that such factors can include pH, temperature, and the presence of other biological molecules

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c15-14(17)13-7-4-9-16(11-13)20(18,19)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2,(H2,15,17)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGSYOHVJSNXLM-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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